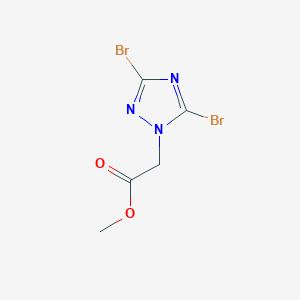

methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

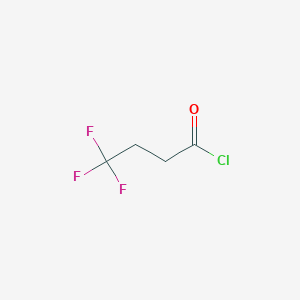

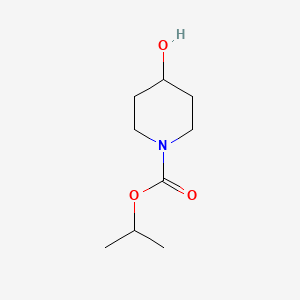

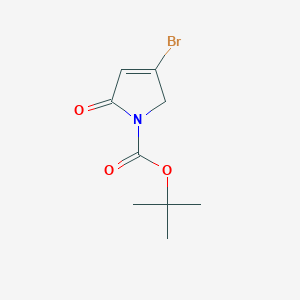

“Methyl (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate” is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are organic compounds that contain a five-member aromatic ring made up of two carbon atoms and three nitrogen atoms .

Synthesis Analysis

The synthesis of “this compound” and similar compounds has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringBrc1n[nH]c(Br)n1 . This indicates that the compound contains a 1,2,4-triazole ring which is substituted at the 3 and 5 positions with bromine atoms . Chemical Reactions Analysis

Triazoles, including “this compound”, are known to participate in various chemical reactions. They can act as ligands for transition metals to create coordination complexes . They also have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .Applications De Recherche Scientifique

Synthesis and Chemical Properties

1,2,4-Triazole derivatives are pivotal in the realm of heterocyclic chemistry due to their significant biological activities and their roles in the development of new drugs. These compounds exhibit a broad spectrum of chemical and pharmacological properties, which makes them a focal point for synthetic chemistry research. The interest in triazoles stems from their structural versatility, allowing for various chemical modifications to tailor specific activities or properties (Ferreira et al., 2013; Ohloblina, 2022).

Environmental Applications

Specific derivatives of 1,2,4-triazole have been investigated for environmental remediation, particularly in the degradation of pollutants through advanced oxidation processes. These processes highlight the compound's potential in addressing environmental challenges, such as water purification and the breakdown of recalcitrant compounds (Qutob et al., 2022).

Pharmaceutical Applications

The 1,2,4-triazole nucleus is a common motif in several pharmaceutical agents due to its beneficial interactions with biological systems. These compounds have been explored for antimicrobial, antifungal, antioxidant, and anti-inflammatory activities, demonstrating the utility of triazole derivatives in drug discovery and development (Kaushik et al., 2019; Prozorova & Pozdnyakov, 2023).

Material Science

In material science, triazole derivatives have been employed to develop novel materials with specific properties, such as proton-conducting membranes for fuel cells. These applications underscore the potential of triazoles in creating advanced materials that contribute to sustainable energy solutions (Prozorova & Pozdnyakov, 2023).

Mécanisme D'action

Target of Action

Compounds with a 1,2,4-triazole core have been reported to interact with various biological targets, including enzymes and receptors .

Mode of Action

1,2,4-triazole derivatives have been known to interact with their targets through hydrogen bonding due to the presence of nitrogen atoms in the triazole ring .

Biochemical Pathways

1,2,4-triazole derivatives have been reported to influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

It is reported that the compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

1,2,4-triazole derivatives have been reported to exhibit a range of biological activities, including cytotoxic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .

Propriétés

IUPAC Name |

methyl 2-(3,5-dibromo-1,2,4-triazol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br2N3O2/c1-12-3(11)2-10-5(7)8-4(6)9-10/h2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDKZDTYFKEFBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=NC(=N1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Methoxyethoxy)ethoxy]phenylamine](/img/structure/B1317545.png)

![(2Z)-1,1,3-trimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide](/img/structure/B1317562.png)